molecular formula C18H18FN5O2 B2521110 6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-55-8

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2521110
CAS No.: 878735-55-8
M. Wt: 355.373
InChI Key: UQZHSPQZULLCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a purinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the preparation of the purinoimidazole core This core can be synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
  • 6-[(2-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHSPQZULLCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.